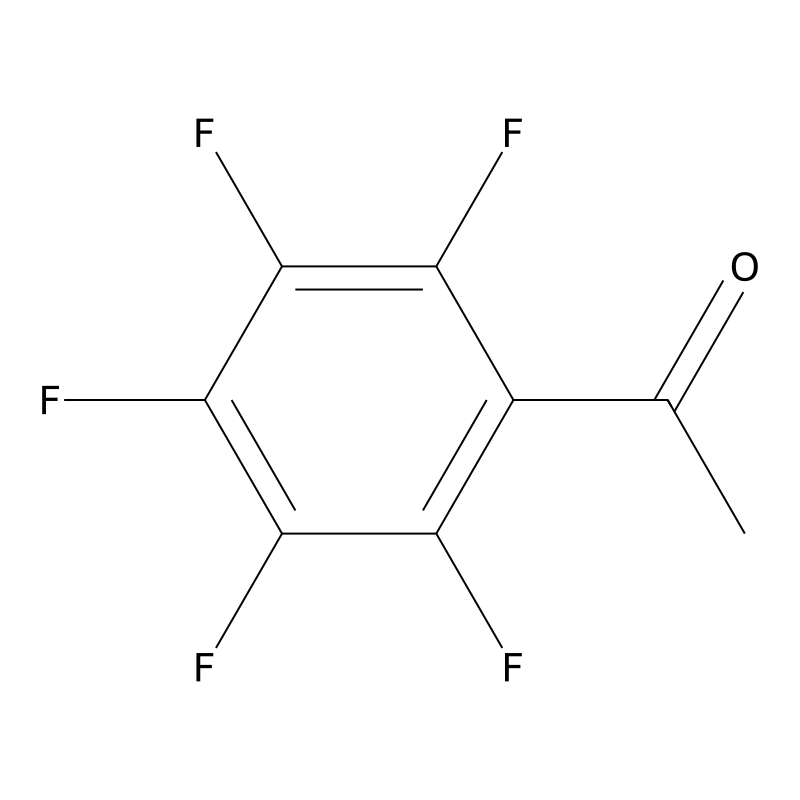2',3',4',5',6'-Pentafluoroacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Asymmetric synthesis of chiral alcohols:
2',3',4',5',6'-Pentafluoroacetophenone has been utilized as a substrate in the asymmetric synthesis of chiral alcohols. A study published in the journal "Tetrahedron Letters" demonstrated the successful application of ketoreductase isolated from the cyanobacterium Synechococcus sp. strain PCC 7942 to achieve the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone to yield a chiral alcohol with high enantioselectivity []. This research highlights the potential of 2',3',4',5',6'-pentafluoroacetophenone as a valuable starting material for the synthesis of enantiopure alcohols, which are essential building blocks in various pharmaceutical and agrochemical applications.
2',3',4',5',6'-Pentafluoroacetophenone is an aromatic ketone characterized by the presence of five fluorine atoms attached to the phenyl ring of acetophenone. Its molecular formula is with a molecular weight of approximately 210.1 g/mol. The compound appears as a clear, colorless to pale yellow liquid with a melting point of 130.5 °C and a boiling point ranging from 130 to 131 °C . It is known for its reactivity due to the electronegative fluorine atoms, which significantly influence its chemical properties and biological activity.
The mechanism of action for 2',3',4',5',6'-pentafluoroacetophenone is not directly applicable as it's not a biological compound. However, its role as a substrate in enzymatic reactions involving ketoreductases involves the reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) by the enzyme [].
- Toxicity: Specific data on toxicity is limited. However, due to the presence of fluorine atoms, it's advisable to handle this compound with care, as fluorinated compounds can be corrosive and potentially toxic upon ingestion or inhalation [].
- Flammability: Flash point is reported to be 65 °C, indicating flammability. Exercise caution near heat sources and open flames [].
- Reactivity: Can react with strong oxidizing agents and strong bases [].
Safety Precautions:
Several synthesis methods for 2',3',4',5',6'-pentafluoroacetophenone have been documented:
- Fluorination of Acetophenone: This method involves the direct fluorination of acetophenone using fluorinating agents.
- Reactions with Perfluorinated Reagents: The compound can also be synthesized through reactions involving perfluorinated compounds, which introduce fluorine atoms onto the aromatic ring.
- Catalytic Methods: Recent approaches utilize catalytic systems to facilitate the introduction of fluorine into organic substrates, enhancing yield and selectivity .
2',3',4',5',6'-Pentafluoroacetophenone has several notable applications:
Interaction studies involving 2',3',4',5',6'-pentafluoroacetophenone focus on its behavior in different chemical environments. Under UV irradiation, it can engage in hydrogen abstraction reactions, particularly in micellar solutions, which can affect its reactivity and stability. These interactions are crucial for understanding its role in organic synthesis and potential environmental impacts.
Several compounds share structural similarities with 2',3',4',5',6'-pentafluoroacetophenone. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetophenone | C8H8O | Lacks fluorine substituents; less reactive |
| Pentafluorobenzoyl chloride | C7ClF5O | Contains chlorine instead of hydrogen; more reactive |
| Trifluoroacetophenone | C9H7F3O | Contains three fluorines; less electronegative |
| 2,4-Difluoroacetophenone | C8H6F2O | Contains two fluorines; moderate reactivity |
The presence of five fluorine atoms in 2',3',4',5',6'-pentafluoroacetophenone significantly enhances its electrophilicity and reactivity compared to these similar compounds, making it particularly useful in specialized chemical applications.
XLogP3
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







